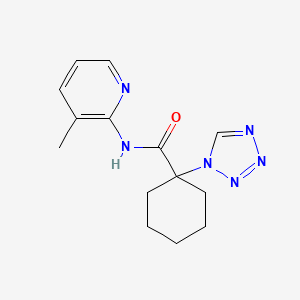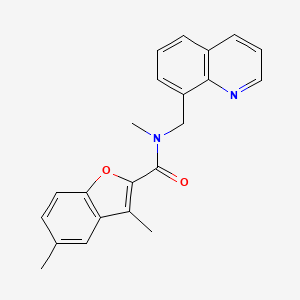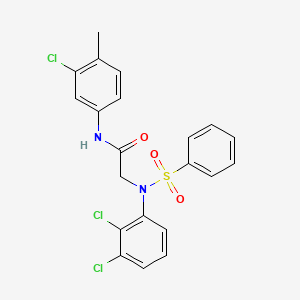![molecular formula C26H27NO3 B6038971 {1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6038971.png)
{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone, also known as UMB 425, is a synthetic compound with potential therapeutic applications. It belongs to a class of compounds known as piperidinyl-indole derivatives, which have been shown to exhibit a range of biological activities.
Mécanisme D'action
The exact mechanism of action of {1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone 425 is not fully understood. However, it has been suggested that it may act through multiple pathways, including inhibition of cyclooxygenase-2 (COX-2) and activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. COX-2 is an enzyme involved in the production of inflammatory mediators, and its inhibition can lead to a reduction in inflammation. The Nrf2 pathway is involved in the regulation of antioxidant and detoxification enzymes, and its activation can lead to an increase in cellular defense mechanisms.
Biochemical and Physiological Effects:
{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone 425 has been shown to exhibit a range of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, alleviate pain, and protect against neurodegeneration. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. These effects are likely due to the compound's ability to modulate various signaling pathways involved in inflammation, pain, and cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone 425 has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily and reproducibly synthesized in large quantities. It has also been shown to exhibit a range of biological activities, making it a versatile tool for studying various biological processes. However, like any compound, {1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone 425 has its limitations. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions that could be pursued with regards to {1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone 425. One possibility is to further investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, pain, and neurodegenerative disorders. Another possibility is to explore its potential as an anticancer agent, either alone or in combination with other compounds. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential molecular targets.
Méthodes De Synthèse
{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone 425 can be synthesized using a multistep process. The first step involves the synthesis of the key intermediate, 3-(2-methoxyphenyl)propanoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1-naphthylamine and piperidine to yield the final product, {1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone 425. The synthesis of {1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone 425 has been reported in several scientific publications.
Applications De Recherche Scientifique
{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone 425 has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to possess antitumor activity against various cancer cell lines. These properties make {1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone 425 a promising candidate for further development as a therapeutic agent.
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-1-[3-(naphthalene-1-carbonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO3/c1-30-24-14-5-3-9-20(24)15-16-25(28)27-17-7-11-21(18-27)26(29)23-13-6-10-19-8-2-4-12-22(19)23/h2-6,8-10,12-14,21H,7,11,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNFBKNRFSNWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)N2CCCC(C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)propanamide](/img/structure/B6038906.png)
![2-chloro-N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B6038909.png)
![N-[2-(2-chlorophenyl)ethyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6038923.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B6038927.png)
![3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde [4-[(5-chloro-2-methoxyphenyl)amino]-6-(diethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6038935.png)
![3-(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B6038941.png)

![6-{1-[3-(3-chloroisoxazol-5-yl)propanoyl]piperidin-3-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6038946.png)
![1,3-dicyclohexyl-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6038949.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(1H-imidazol-1-yl)acetamide](/img/structure/B6038951.png)


![2-[(6-bromo-2-cyclopropyl-4-quinolinyl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B6038978.png)
![6-ethyl-3-isobutyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6038984.png)